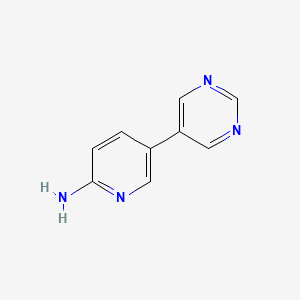

5-(Pyrimidin-5-yl)pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Pyrimidin-5-yl)pyridin-2-amine is a chemical compound . It has been used as a reagent in the synthesis of anticancer agents .

Synthesis Analysis

The synthesis of pyrimidin-2-amine derivatives has been reported in several studies. For instance, a series of novel and potent PLK4 inhibitors with an aminopyrimidine core was obtained utilizing the scaffold hopping strategy . Another study reported the synthesis of 2-aminopyrimidine derivatives from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .Chemical Reactions Analysis

The chemical reactions involving pyrimidin-2-amine derivatives have been studied in the context of their biological activities. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .科学的研究の応用

Cancer Research Nur77 Modulators

Pyrimidine derivatives have been explored for their potential in cancer treatment. For instance, a study discovered that certain pyrimidine-based compounds can act as modulators of Nur77, a protein involved in cell death and survival, showing selective and potent activity against triple-negative breast cancer .

Anti-inflammatory Applications

Pyrimidines exhibit anti-inflammatory effects by inhibiting the expression and activities of various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. This makes them valuable in the development of anti-inflammatory drugs .

Anti-fibrotic Activities

Research into novel pyrimidine compounds has yielded substances with significant anti-fibrotic activities, surpassing established drugs like Pirfenidone. These compounds could potentially be used in treating fibrotic diseases .

Fungicidal Activity

Pyrimidinamine derivatives have been synthesized based on bioisosterism principles using pyrimidifen as a template. These new compounds have demonstrated excellent fungicidal activity, which could be applied in agricultural sciences to protect crops from fungal diseases .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 5-(Pyrimidin-5-yl)pyridin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

5-(Pyrimidin-5-yl)pyridin-2-amine interacts with its target, PLK4, by inhibiting its activity . The compound acts as a potent inhibitor of PLK4, thereby disrupting the process of centriole duplication and potentially leading to cell cycle arrest .

Biochemical Pathways

The inhibition of PLK4 by 5-(Pyrimidin-5-yl)pyridin-2-amine affects the centriole duplication pathway . This disruption can lead to genome instability, a condition that is often associated with cancer . By inhibiting PLK4, the compound may prevent the uncontrolled cell division that characterizes cancerous growth .

Pharmacokinetics

The compound 5-(Pyrimidin-5-yl)pyridin-2-amine exhibits good plasma stability and liver microsomal stability . These properties suggest that the compound has a long half-life in the body, which could enhance its bioavailability and therapeutic potential . .

Result of Action

At the cellular level, 5-(Pyrimidin-5-yl)pyridin-2-amine presents excellent antiproliferative activity against breast cancer cells . This suggests that the compound’s action results in the inhibition of cell proliferation, a key characteristic of cancer .

特性

IUPAC Name |

5-pyrimidin-5-ylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-2-1-7(5-13-9)8-3-11-6-12-4-8/h1-6H,(H2,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUXUXHZLUYFAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CN=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629590 |

Source

|

| Record name | 5-(Pyrimidin-5-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyrimidin-5-yl)pyridin-2-amine | |

CAS RN |

827588-84-1 |

Source

|

| Record name | 5-(Pyrimidin-5-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)